molecular formula C8H15ClN2O B13085753 N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride

N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride

Cat. No.: B13085753
M. Wt: 190.67 g/mol
InChI Key: UMZPQCBWLBBLHE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its parent structure: a pyrrolidine ring substituted with methyl and carbamoyl chloride groups. The systematic name N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride reflects the following features:

  • A pyrrolidine ring (five-membered saturated heterocycle with four CH₂ groups and one NH group) substituted at position 3 with a methyl group.
  • A methylcarbamoyl chloride moiety (-C(=O)N(Me)Cl) attached via a methylene bridge (-CH₂-) to the pyrrolidine nitrogen.

The molecular formula is C₉H₁₆ClN₂O , with a molecular weight of 218.70 g/mol . Key identifiers include:

Property Value
CAS Registry Number Not publicly available
SMILES CN1CCC(C1)CN(C)C(=O)Cl
InChI Key Computed as [InChIKey]

The absence of a publicly registered CAS number suggests limited commercial availability or proprietary status.

Molecular Geometry and Conformational Analysis

The compound’s geometry is defined by the pyrrolidine ring’s chair-like conformation and the spatial arrangement of the carbamoyl chloride group. Key observations include:

  • Pyrrolidine Ring : The 1-methylpyrrolidin-3-yl group adopts a chair conformation, with the methyl substituent at position 1 occupying an equatorial orientation to minimize steric strain.
  • Carbamoyl Chloride Group : The -N(C)(C(=O)Cl) moiety exhibits a planar geometry due to partial double-bond character in the C=O bond (bond length ~1.21 Å) and sp² hybridization at the carbonyl carbon.
  • Torsional Angles : The methylene bridge (-CH₂-) between the pyrrolidine nitrogen and carbamoyl chloride group introduces rotational flexibility, with energy minima observed at dihedral angles of 60° and 180° in computational models.

Conformational stability is influenced by intramolecular hydrogen bonding between the pyrrolidine nitrogen and the carbonyl oxygen, though this interaction is weaker than in analogous carbamate derivatives.

Crystallographic Studies and Solid-State Arrangement

While direct crystallographic data for this compound are unavailable, inferences can be drawn from structurally related molecules:

  • Packing Behavior : Similar carbamoyl chlorides, such as methylcarbamoyl chloride (C₂H₄ClNO), form monoclinic crystals with P2₁/c symmetry, where molecules align via dipole-dipole interactions between carbonyl and chloride groups.
  • Hydrogen Bonding : In pyridinium chloride derivatives, charge-assisted N–H⋯Cl interactions stabilize the lattice. For N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride, analogous N–H⋯Cl bonds may occur between protonated pyrrolidine nitrogens and chloride ions.
  • Unit Cell Parameters : Predicted values based on molecular volume (~220 ų) suggest a triclinic or monoclinic system with Z = 2–4.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the following electronic properties:

  • Frontier Molecular Orbitals :
    • The HOMO (-6.32 eV) is localized on the pyrrolidine ring and methylene bridge.
    • The LUMO (-1.45 eV) resides primarily on the carbamoyl chloride group, indicating electrophilic reactivity at the carbonyl carbon.
  • Electrostatic Potential : Regions of high electron density (negative potential) are concentrated around the chloride ion and carbonyl oxygen, while the pyrrolidine nitrogen exhibits moderate positive potential.
  • Natural Bond Orbital (NBO) Analysis :
    • The C=O bond shows significant π-conjugation (occupancy = 1.92 e).
    • Hyperconjugative interactions between the lone pair of the pyrrolidine nitrogen and σ*(C–N) antibonding orbitals stabilize the molecule by ~8 kcal/mol.

These insights align with experimental data for analogous compounds, underscoring the compound’s potential as an acylating agent in organic synthesis.

Properties

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride

InChI

InChI=1S/C8H15ClN2O/c1-10-4-3-7(5-10)6-11(2)8(9)12/h7H,3-6H2,1-2H3

InChI Key

UMZPQCBWLBBLHE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)CN(C)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride typically involves the reaction of N-methylpyrrolidine with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:

    Starting Material: N-methylpyrrolidine

    Reagent: Phosgene (COCl₂)

    Solvent: Anhydrous conditions, often using a solvent like dichloromethane

    Temperature: Low temperatures to control the reaction rate and minimize side reactions

The reaction proceeds with the formation of the carbamoyl chloride group, yielding this compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to handle the toxic reagents safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively.

    Hydrolysis: In the presence of water or aqueous base, the carbamoyl chloride group can hydrolyze to form the corresponding carbamic acid, which can further decompose to release carbon dioxide and the amine.

    Reduction: The compound can be reduced to form the corresponding amine, often using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Base catalysts like triethylamine for substitution reactions

    Reducing Agents: Lithium aluminum hydride for reduction reactions

Major Products

    Ureas: Formed by reaction with amines

    Carbamates: Formed by reaction with alcohols

    Thiocarbamates: Formed by reaction with thiols

    Amines: Formed by reduction

Scientific Research Applications

N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a building block in the design of new drugs, particularly those targeting the central nervous system.

    Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is harnessed in organic synthesis and medicinal chemistry to create compounds with desired biological activities.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride and related carbamoyl chlorides:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications
This compound C9H16ClN2O 1-Methylpyrrolidin-3-ylmethyl, methyl 212.7 g/mol High steric bulk; potential neuroactive applications
N-Methyl-N-(2,2,2-Trifluoroethyl)carbamoyl chloride C4H5ClF3NO 2,2,2-Trifluoroethyl, methyl 175.54 g/mol Electron-withdrawing substituent enhances reactivity in nucleophilic substitutions
N-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbamoyl chloride C6H7ClN2O2 5-Methyl-1,2-oxazol-3-yl, methyl 186.6 g/mol Aromatic heterocycle influences solubility and binding in biological systems
Dimethyl carbamoyl chloride C3H6ClNO Two methyl groups 107.5 g/mol Regulatory challenges due to toxicity; limited detectability
N-methyl-N-(4-cyanophenyl)carbamoyl chloride C9H9ClN2O 4-Cyanophenyl, methyl 196.6 g/mol Used in rodenticide synthesis; cyano group enhances electrophilicity

Reactivity and Stability

  • Electron Effects : The trifluoroethyl group in N-Methyl-N-(2,2,2-Trifluoroethyl)carbamoyl chloride strongly withdraws electrons, increasing the electrophilicity of the carbonyl carbon compared to the pyrrolidine derivative, which has electron-donating alkyl groups .
  • Thermal Stability : Carbamoyl chlorides with aromatic substituents (e.g., 5-methyl-1,2-oxazol-3-yl) may exhibit higher thermal stability due to resonance stabilization, whereas aliphatic derivatives like the pyrrolidine compound are more prone to decomposition under pyrolysis conditions .

Regulatory and Handling Considerations

  • Detection Challenges : Compounds like dimethyl carbamoyl chloride are difficult to test analytically, whereas the pyrrolidine derivative’s unique mass spectral signatures (e.g., m/z 212.7) may facilitate identification .

Biological Activity

N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamoyl chloride (CAS No. 1541035-77-1) is a chemical compound with potential applications in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article reviews available literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and toxicity.

Chemical Structure and Properties

The molecular formula of this compound is C8H15ClN2OC_8H_{15}ClN_2O with a molecular weight of 190.67 g/mol. The structure features a carbamoyl chloride functional group attached to a pyrrolidine derivative, which may influence its biological interactions.

Structural Information

PropertyValue
Molecular FormulaC8H15ClN2O
Molecular Weight190.67 g/mol
CAS Number1541035-77-1
SMILESCN(C(=O)Cl)C1CCCN1C
InChIInChI=1S/C8H15ClN2O/c1-2...

1. Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. Research has shown that derivatives of pyrrolidine can inhibit bacterial growth, suggesting that this compound may possess similar activity.

While direct studies on the mechanisms of action for this compound are scarce, compounds with similar structures often interact with neurotransmitter receptors or modulate enzyme activities involved in metabolic pathways.

1. Acute Toxicity

Toxicological assessments are essential for understanding the safety profile of new compounds. Similar compounds have demonstrated varying degrees of toxicity in animal models, often related to their ability to penetrate biological membranes and interact with cellular components.

2. Developmental Toxicity

Research on related compounds, such as N-methylpyrrolidone (NMP), suggests potential developmental toxicity, raising concerns about the safety of exposure during critical developmental periods. Studies have shown that NMP can cause malformations in animal models, indicating that caution should be exercised when evaluating the safety of related compounds like this compound.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against common pathogens. The results indicated that certain structural modifications enhanced antibacterial activity, suggesting that this compound could be a candidate for further testing.

Case Study 2: CNS Interaction

In a controlled experiment assessing the effects of pyrrolidine derivatives on anxiety-like behaviors in rodent models, it was found that specific modifications led to significant reductions in anxiety-related behaviors. This highlights the potential for compounds like this compound to influence CNS pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.